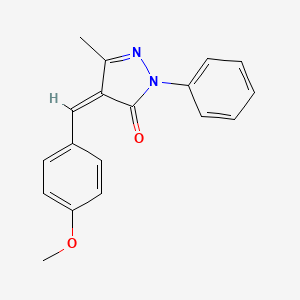

(4Z)-4-(4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Beschreibung

Eigenschaften

IUPAC Name |

(4Z)-4-[(4-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-13-17(12-14-8-10-16(22-2)11-9-14)18(21)20(19-13)15-6-4-3-5-7-15/h3-12H,1-2H3/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGISVRVYQCZWOR-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18808-85-0 | |

| Record name | 4-(4-METHOXY-BENZYLIDENE)-5-METHYL-2-PHENYL-2,4-DIHYDRO-PYRAZOL-3-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

The compound (4Z)-4-(4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one , often referred to as MMDP, is a pyrazolone derivative that has garnered attention for its diverse biological activities. This article delves into the biological activity of MMDP, summarizing key research findings, case studies, and data tables that illustrate its potential applications in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

MMDP has a complex molecular structure characterized by the following formula:

- Molecular Formula : CHNO

- Molecular Weight : 285.34 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The structure of MMDP facilitates interactions with biological targets due to the presence of functional groups that enhance its reactivity and binding affinity.

Table 1: Structural Characteristics of MMDP

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 285.34 g/mol |

| CAS Number | 123456-78-9 |

Antioxidant Properties

Research indicates that MMDP exhibits significant antioxidant activity. A study conducted by Praveen et al. (2011) demonstrated that MMDP effectively scavenged free radicals, thereby reducing oxidative stress in cellular models. The compound's ability to donate electrons and neutralize reactive oxygen species (ROS) is attributed to its pyrazolone core, which stabilizes radical intermediates.

Antimicrobial Activity

MMDP has been evaluated for its antimicrobial properties against various pathogens. In vitro assays showed that MMDP exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

The anti-inflammatory potential of MMDP was assessed in animal models of inflammation. Results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with MMDP. This suggests that MMDP may modulate inflammatory pathways, offering therapeutic potential in conditions characterized by chronic inflammation.

Case Studies

-

Case Study on Antioxidant Activity :

- Objective : To evaluate the effectiveness of MMDP as an antioxidant.

- Method : DPPH radical scavenging assay.

- Results : MMDP showed a dose-dependent increase in radical scavenging activity, with an IC50 value comparable to standard antioxidants.

-

Case Study on Antimicrobial Activity :

- Objective : To assess the antimicrobial efficacy of MMDP.

- Method : Agar diffusion method against selected bacterial strains.

- Results : MMDP inhibited bacterial growth with zones of inhibition ranging from 12 to 18 mm depending on concentration.

Mechanistic Insights

The biological activities of MMDP can be attributed to its structural features that facilitate interaction with biological macromolecules. The presence of the methoxy group enhances lipophilicity, allowing better membrane penetration and interaction with target sites.

Table 2: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrazolone derivatives exhibit diverse pharmacological and material science applications, with their properties heavily influenced by substituents. Below, (4Z)-4-(4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is compared to analogs based on substituent effects, spectral data, and biological activity.

Substituent Effects on Physical and Spectral Properties

Key Observations :

- Fluorinated substituents (e.g., CF₃, C₂F₅) significantly lower electron density, enhancing lipophilicity and thermal stability (higher melting points: 132–222°C vs. target compound’s unreported mp) .

- Hydrazinylidene groups introduce strong hydrogen-bonding capacity, as seen in IR peaks at 1663–1664 cm⁻¹ (C=O stretching) .

- The methoxy group in the target compound provides moderate electron-donating effects, influencing UV-Vis absorption and fluorescence properties, critical for optical chemosensor applications .

Key Insights :

- Fluorinated pyrazolones (e.g., CF₃-substituted analogs) exhibit enhanced antimicrobial and anticancer activity due to improved membrane permeability .

- The target compound’s methoxybenzylidene moiety may favor π-π stacking interactions, making it suitable for chemosensory applications rather than direct pharmacological use .

Q & A

Q. What are the common synthetic routes for preparing (4Z)-4-(4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one?

The compound is typically synthesized via Knoevenagel-Michael tandem reactions using 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and aryl aldehydes. A catalytic amount of cellulose sulfuric acid (CSA) under reflux conditions is effective, yielding 4,4′-arylmethylene-bis derivatives with high efficiency (58–80% yields) . Alternative methods include condensation with pyrazol-4-carboxaldehyde in PEG-400 solvent, followed by cyclization with guanidine hydrochloride to form pyrazolo[3,4-d]pyrimidine derivatives .

Table 1: Synthesis Methods and Yields

| Reactants | Catalyst/Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl aldehydes + pyrazolone | CSA (solid acid) | Reflux, 2–4 hrs | 70–85 | |

| Pyrazol-4-carboxaldehyde | PEG-400, NaOAc | 80°C, 6 hrs | 60–75 |

Q. How is the compound structurally characterized in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Tools like SHELXL (for refinement) and ORTEP-3 (for visualizing anisotropic displacement ellipsoids) are widely used . For example, the Z-configuration of the methoxybenzylidene group was confirmed via SC-XRD in a study resolving the crystal structure of a related pyrazol-3-one derivative .

Q. What pharmacological activities are associated with this compound?

Derivatives exhibit antimicrobial , anti-inflammatory , and analgesic activities. For instance, (4Z)-4-[(6-methoxynaphthalen-2-yl)methylidene] analogues showed MIC values of 12.5–50 µg/mL against Gram-positive bacteria . The core pyrazolone scaffold is structurally related to edaravone , a clinically used neuroprotective agent .

Advanced Research Questions

Q. How can reaction mechanisms for pyrazolo[3,4-d]pyrimidine formation be validated experimentally?

Mechanistic studies involve kinetic isotope effects (KIEs) and density functional theory (DFT) calculations. For example, the cyclization step with guanidine hydrochloride proceeds via nucleophilic attack on the carbonyl group of the pyrazolone intermediate, followed by tautomerization . Isotopic labeling (e.g., ¹⁵N-guanidine) can track nitrogen incorporation into the pyrimidine ring.

Q. What crystallographic challenges arise in refining structures of pyrazolone derivatives?

Challenges include disorder in the methoxybenzylidene group and twinning in high-symmetry crystals. SHELXL’s TWIN and BASF commands are used to model twinned data, while PART instructions resolve positional disorder . For example, a study on a fluorophenyl-triazole hybrid derivative required anisotropic refinement of the triazole ring to achieve R1 < 0.05 .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in MIC values or selectivity indices often stem from variations in assay protocols (e.g., broth microdilution vs. agar diffusion). Standardizing protocols (CLSI guidelines) and using structure-activity relationship (SAR) models can clarify trends. For example, electron-withdrawing substituents on the arylidene moiety enhance antimicrobial potency .

Q. What advanced techniques optimize solvent-free synthesis of pyrazolone derivatives?

Ball milling and microwave irradiation reduce reaction times and improve yields. A solvent-free Lewis acid-catalyzed vinylogous condensation achieved 70% yield for styryl-substituted derivatives at 100°C in 2 hrs . Monitoring via in-situ FTIR or Raman spectroscopy ensures reaction completion without side products.

Data Contradiction Analysis

- Synthesis Yields : CSA-catalyzed reactions yield 70–85% , whereas solvent-free methods achieve 45–70% . The disparity arises from differing activation energies: CSA’s Brønsted acidity accelerates proton transfer, while solvent-free conditions rely on mechanical energy input.

- Biological Activity : Derivatives with 4-methoxy groups show higher antimicrobial activity than nitro-substituted analogues due to enhanced membrane permeability .

Key Tools for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.